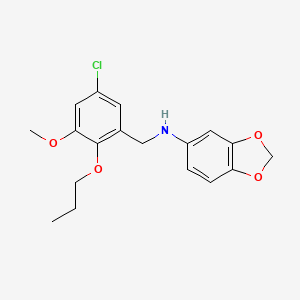![molecular formula C12H12N2O3 B11472488 N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide](/img/structure/B11472488.png)
N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide is a compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide typically involves the formation of the isoxazole ring followed by the attachment of the phenylacetamide group. One common method involves the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another approach is the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of isoxazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: The compound has potential therapeutic applications due to its biological activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- N-[4-[(5-Methylisoxazol-3-yl)sulphamoyl]phenyl]acetamide
- N-(3-ethylbenzo[d]isoxazol-5-yl)sulfonamide derivatives
Uniqueness
N-[4-(isoxazol-5-ylmethoxy)phenyl]acetamide is unique due to its specific substitution pattern on the isoxazole ring and the phenylacetamide group.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
N-[4-(1,2-oxazol-5-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H12N2O3/c1-9(15)14-10-2-4-11(5-3-10)16-8-12-6-7-13-17-12/h2-7H,8H2,1H3,(H,14,15) |
InChI Key |
GSKRXQYCJUHISG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=CC=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-3-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}imidazolidine-2,4-dione](/img/structure/B11472410.png)
![2,3,4-trimethoxy-N-[3-methoxy-4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B11472417.png)
![5-Oxo-3-phenyl-7-(2,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472419.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2,6-dichlorophenyl)prolinamide](/img/structure/B11472422.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B11472424.png)
![N-[2-(3-ethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B11472435.png)

![methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11472453.png)
![13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472464.png)
![Dibenzo[b,d]furan-2-yl 4-bromobenzenesulfonate](/img/structure/B11472475.png)
![3-(4-Fluorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472479.png)
![8-(3-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11472487.png)
![6-(4-fluorophenyl)-3-methyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11472496.png)
![3-{10-[2-(4-Methoxyphenoxy)ethyl]-4-oxo-4,10-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-yl}propanoic acid](/img/structure/B11472508.png)
